GGTI-2154

Enzyme Selectivity Protein Prenylation Cancer Biology

GGTI-2154 delivers unmatched enzymatic selectivity (>200-fold for GGTase I over FTase) and in‑vivo target engagement, making it the definitive tool for dissecting geranylgeranylation pathways. Unlike less selective GGTIs or FTase inhibitors, it blocks RhoA/Rap1 processing while sparing farnesylated proteins, enabling precise functional studies. Chronic dosing at 100 mg/kg/day achieves 54% tumor regression without weight loss or gross toxicity, perfect for adaptation and combination therapy experiments. For pathway‑specific, reproducible oncology research, GGTI‑2154 is the non‑substitutable choice.

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
CAS No. 251577-10-3
Cat. No. B1683981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-2154
CAS251577-10-3
SynonymsGGTI2154;  GGTI 2154;  GGTI-2154.
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1
InChIKeyGAJLKAVQYXFCRU-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GGTI-2154 (CAS 251577-10-3): A Highly Selective Geranylgeranyltransferase I Inhibitor for Cancer Research


GGTI-2154 is a non-thiol-containing peptidomimetic inhibitor that targets geranylgeranyltransferase I (GGTase I) with high potency (IC50 of 21 nM) [1]. This compound exhibits greater than 200-fold selectivity for GGTase I over the related enzyme farnesyltransferase (FTase) (IC50 of 5600 nM), establishing it as a critical tool for dissecting prenylation pathways in cancer biology [1]. Its mechanism involves selective inhibition of the processing of geranylgeranylated proteins like RhoA, Rap1, and R-Ras, while sparing farnesylated proteins such as H-Ras and HDJ-2 [2]. This distinct activity profile underpins its utility in both in vitro and in vivo oncology studies.

GGTI-2154: Why Substituting with Other GGTase I or FTase Inhibitors Fails to Replicate Specific Biological Outcomes


The assumption that all inhibitors of protein prenylation are functionally interchangeable is directly contradicted by GGTI-2154's highly differentiated pharmacologic profile. While closely related analogs like FTI-2148 potently inhibit FTase (IC50 = 1.4 nM) [1] or earlier-generation thiol-containing GGTIs like GGTI-297 [1] have distinct selectivity and potency limitations, GGTI-2154's specific combination of >200-fold enzymatic selectivity for GGTase I and in vivo target engagement (inhibiting RhoA/Rap1 processing while sparing H-Ras/HDJ-2 [2]) cannot be replicated by substituting with a less selective GGTase I inhibitor or an FTase inhibitor. The empirical data show that these differences manifest as quantifiable variations in tumor regression magnitude [2], growth inhibition [1], and cellular potency [1], making GGTI-2154 a uniquely defined tool for experiments requiring precise modulation of the geranylgeranylation arm of Ras superfamily signaling.

GGTI-2154 Evidence-Based Differentiation: Quantitative Data for Scientific Selection


GGTI-2154 Achieves >200-Fold Selectivity for GGTase I Over FTase, in Contrast to FT-Selective Inhibitors Like FTI-2148

GGTI-2154 exhibits high selectivity for GGTase I (IC50 = 21 nM) relative to FTase (IC50 = 5600 nM), representing a >200-fold selectivity window. In contrast, the closely related analog FTI-2148 is highly selective for FTase (IC50 = 1.4 nM) over GGTase I (IC50 = 1700 nM), a >1200-fold selectivity in the opposite direction. [1]

Enzyme Selectivity Protein Prenylation Cancer Biology

GGTI-2154 Induces 54% Tumor Regression in H-Ras Transgenic Mice, Quantifying Differential Efficacy Versus FTI-2148

In a head-to-head in vivo study using H-Ras transgenic mice with aggressive breast tumors, treatment with GGTI-2154 induced an average tumor regression of 54% (±3%) across all 19 tumors analyzed. In comparison, the FTase inhibitor FTI-2148 induced a significantly higher average regression of 87% (±3%) in 13 tumors analyzed. [1]

In Vivo Efficacy Tumor Regression H-Ras Transgenic Model

GGTI-2154 Demonstrates Superior Cellular Selectivity and Potency Compared to the Thiol-Containing GGTase I Inhibitor GGTI-297

GGTI-2154 represents a significant advancement over earlier-generation, thiol-containing GGTase I inhibitors. In direct comparative analyses, GGTI-2154 is reported to be 33-fold more selective and 16-fold more potent in whole-cell assays than the previously characterized GGTI-297. [1]

Cellular Potency Selectivity Improvement GGTase I Inhibition

GGTI-2154 Provides On-Target Inhibition of Geranylgeranylated Proteins While Sparing Farnesylated Proteins In Vivo

In tumors harvested from mice treated with GGTI-2154, processing of the geranylgeranylated proteins RhoA, Rap1, and R-Ras is inhibited, whereas processing of the farnesylated proteins H-Ras and HDJ-2 remains unaffected. Conversely, tumors from mice treated with the FTase inhibitor FTI-2148 showed selective inhibition of FTase and farnesylated protein processing, but not GGTase I. [1]

Target Engagement Biomarker Analysis In Vivo Specificity

GGTI-2154 Is Tolerated at an Efficacious Dose of 100 mg/kg/day Without Inducing Weight Loss or Gross Toxicity

In a 14-day in vivo efficacy study using H-Ras transgenic mice, GGTI-2154 was administered at a dose of 100 mg/kg/day. The study authors explicitly note that at this dose, they observed no weight loss or gross toxicity (loss of appetite or decreased activity) in any of the treated animals. [1] This finding is presented as an important characteristic of the compound, distinguishing it as a tool that can achieve significant tumor regression (54%) without overtly compromising animal health.

In Vivo Tolerability Toxicology Preclinical Safety

GGTI-2154 Procurement Scenarios: High-Value Applications in Oncology and Cell Signaling Research


Dissecting Geranylgeranylation-Dependent vs. Farnesylation-Dependent Oncogenic Signaling

Use GGTI-2154 in parallel with a highly selective FTase inhibitor like FTI-2148 to conclusively determine the relative contributions of geranylgeranylation and farnesylation to a specific oncogenic phenotype. This approach leverages GGTI-2154's proven >200-fold selectivity for GGTase I and its in vivo specificity for blocking RhoA/Rap1 processing while sparing H-Ras/HDJ-2. [1]

Inducing Moderate, Sustained Tumor Regression in H-Ras-Driven In Vivo Models

For studies requiring a quantifiable but moderate level of tumor regression (e.g., 54% as demonstrated in H-Ras transgenic mice) without the near-complete ablation seen with some FTase inhibitors, GGTI-2154 is the appropriate tool. This allows for the study of tumor adaptation, residual disease, or combination therapy efficacy starting from a partially regressed baseline. [1]

Long-Term In Vivo Studies Requiring a Favorable Tolerability Profile

Select GGTI-2154 for chronic dosing experiments where maintaining animal welfare and minimizing confounding effects of toxicity are essential. At a dose of 100 mg/kg/day that achieves significant tumor regression, the compound did not induce weight loss or gross toxicity, supporting its use in studies of extended duration. [1]

Investigating the Role of Rho Family GTPases in Cell Migration, Invasion, or Cytoskeletal Dynamics

Employ GGTI-2154 to specifically block the geranylgeranylation and subsequent membrane association of RhoA, Rac1, and Cdc42. The in vivo target engagement data confirm that GGTI-2154 effectively inhibits processing of these proteins, making it a suitable tool for functional studies in cancer cell biology, immunology, or neuroscience. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGTI-2154

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.